Sodium 2-fluorobenzoate (CAS 490-97-1) is the pre-deprotonated sodium salt of 2-fluorobenzoic acid, widely utilized as a fluorinated building block in organic synthesis and a conservative tracer in hydrological applications . Structurally, the ortho-fluorine substituent provides specific electronic and steric directing effects critical for synthesizing complex agrochemicals and active pharmaceutical ingredients[1]. Commercially available at purities of ≥98%, this salt is engineered for immediate dissolution in aqueous and polar protic systems, bypassing the solubility bottlenecks associated with its free acid counterpart.
Substituting Sodium 2-fluorobenzoate with the generic free acid (2-fluorobenzoic acid) introduces severe processability limitations, primarily due to the free acid's low aqueous solubility (7.2 g/L) and acidic nature (pKa 3.27). Attempting to use the free acid in neutral-pH biological assays, aqueous cross-coupling, or industrial tracer injections requires in situ neutralization, which adds reagent overhead and generates unpredictable counterion concentrations . Conversely, substituting with unfluorinated sodium benzoate removes the highly electronegative ortho-fluorine atom, eliminating the specific steric hindrance and electronic directing effects required for targeted nucleophilic aromatic substitutions and altering the metabolic resistance necessary for long-term environmental tracer stability.
The sodium salt form drastically alters the aqueous solubility profile compared to the free acid. Sodium 2-fluorobenzoate dissolves at a ratio of 1 gram per 1.1 mL of water (~909 g/L) [1]. In contrast, 2-fluorobenzoic acid exhibits an aqueous solubility of only 7.2 g/L . This thermodynamic difference allows for the formulation of highly concentrated aqueous solutions without the addition of organic cosolvents or heating.
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | ~909 g/L (1 g / 1.1 mL) |
| Comparator Or Baseline | 2-Fluorobenzoic acid (7.2 g/L) |
| Quantified Difference | >120-fold increase in aqueous solubility |
| Conditions | Cold to ambient water, neutral pH |
Procurement of the sodium salt eliminates the need for volatile organic solvents in high-concentration aqueous workflows, reducing waste and process complexity.
In the synthesis of transition metal complexes, such as binuclear Zn(II) compounds, Sodium 2-fluorobenzoate acts as a pre-deprotonated bidentate or bridging ligand[1]. Using the free 2-fluorobenzoic acid (pKa 3.27) requires stoichiometric addition of a strong base , which generates competitive counterions and can trigger unwanted side reactions in sensitive metal-coordination environments.
| Evidence Dimension | Precursor Readiness for Metal Coordination |
| Target Compound Data | Direct carboxylate donor (pre-deprotonated) |
| Comparator Or Baseline | 2-Fluorobenzoic acid (requires stoichiometric base neutralization) |
| Quantified Difference | Eliminates 1 synthetic deprotonation step and associated counterion generation |
| Conditions | Aqueous or mixed-solvent metal complexation |
Using the pre-formed sodium salt prevents counterion interference and pH fluctuations during the assembly of sensitive metal-organic catalysts.
For industrial flow tracking, tracer chemicals must not react with infrastructure or precipitate in mineral-rich water. Sodium 2-fluorobenzoate is highly soluble in calcium- and magnesium-rich groundwater and exhibits non-reactivity with carbon steel, PVC, and high-density polyethylene (HDPE) plumbing [1]. Injecting the free acid alternative would lower the system pH and risk precipitation, potentially requiring reverse osmosis pretreatment to prevent equipment corrosion.
| Evidence Dimension | Infrastructure Compatibility |
| Target Compound Data | Non-reactive with carbon steel/PVC/HDPE; soluble in high-Ca/Mg water |
| Comparator Or Baseline | Free acid (pH disruptive, precipitation risk) |
| Quantified Difference | Zero required pH buffering or reverse osmosis pretreatment prior to injection |
| Conditions | Industrial groundwater injection systems |
Industrial buyers require the sodium salt to ensure tracer stability and prevent corrosion or scaling in expensive subterranean plumbing infrastructure.
Because of its extreme aqueous solubility and inertness toward industrial plumbing (carbon steel, PVC, HDPE), this compound is utilized as a conservative water tracer in hydraulic fracturing and geothermal flow assessments [1]. The pre-deprotonated salt form allows for direct injection into calcium-rich groundwater without causing precipitation or requiring pH adjustment.
In the synthesis of metal-organic frameworks and binuclear transition metal complexes, Sodium 2-fluorobenzoate acts as a ready carboxylate donor [2]. By using the sodium salt instead of the free acid, chemists avoid the need for stoichiometric base additions, thereby preventing counterion interference during sensitive coordination steps.
For studies investigating the microbial degradation of fluorinated aromatics, the sodium salt provides a highly bioavailable, pH-neutral carbon source [3]. This ensures that bacterial strains, such as pseudomonads, can metabolize the compound via cyclic peroxide intermediates without the growth-inhibiting acidic shock that would occur if the free acid were introduced directly into the culture medium.
Irritant